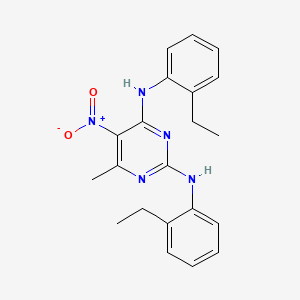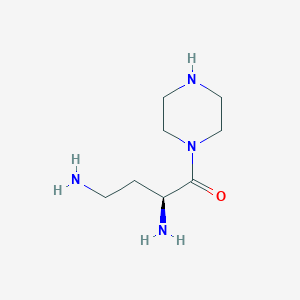![molecular formula C19H23N7O5 B13822787 1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of AB-MECA involves several steps, starting with the preparation of the ribose moiety and the subsequent attachment of the adenine base. The synthetic route typically includes the following steps:
Preparation of the ribose moiety:
Attachment of the adenine base: The adenine base is then attached to the ribose moiety through a glycosidic bond.
Introduction of the aminobenzyl group:
Analyse Chemischer Reaktionen
AB-MECA undergoes various chemical reactions, including:
Oxidation: AB-MECA can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of AB-MECA can lead to the formation of reduced derivatives.
Substitution: AB-MECA can undergo substitution reactions, particularly at the aminobenzyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AB-MECA has a wide range of scientific research applications, including:
Chemistry: AB-MECA is used as a tool compound to study the structure-activity relationships of adenosine receptor agonists.
Wirkmechanismus
AB-MECA exerts its effects by binding to and activating A3 adenosine receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and cytoprotective actions . The molecular targets and pathways involved in AB-MECA’s mechanism of action include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
AB-MECA is unique among A3 adenosine receptor agonists due to its high affinity and selectivity for the A3 receptor. Similar compounds include:
IB-MECA (N6-(3-Iodobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine): Another high-affinity A3 adenosine receptor agonist with similar pharmacological properties.
Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine): A chlorinated analogue of IB-MECA with enhanced selectivity for the A3 receptor.
AB-MECA’s uniqueness lies in its specific structural modifications, which confer high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H23N7O5 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea |
InChI |
InChI=1S/C19H23N7O5/c1-21-19(30)25(6-10-2-4-11(20)5-3-10)16-13-17(23-8-22-16)26(9-24-13)18-15(29)14(28)12(7-27)31-18/h2-5,8-9,12,14-15,18,27-29H,6-7,20H2,1H3,(H,21,30)/t12-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
CUAVFYXTIYMQSY-SCFUHWHPSA-N |
Isomerische SMILES |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)

![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)


